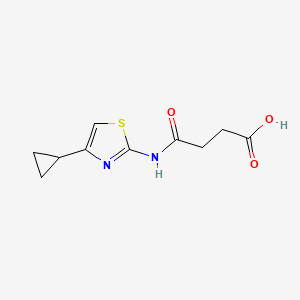

4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid

Description

4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid (IUPAC name) is a succinamic acid derivative featuring a thiazole ring substituted with a cyclopropyl group at the 4-position. The compound’s structure comprises a four-carbon oxobutanoic acid backbone linked via an amide bond to the 2-amino position of the thiazole heterocycle . The compound’s pharmacological profile remains underexplored in the available literature, though its structural analogs (e.g., ) are associated with drug-target gene sets, hinting at possible bioactivity .

Properties

IUPAC Name |

4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c13-8(3-4-9(14)15)12-10-11-7(5-16-10)6-1-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHZHJHSHBGPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid typically involves the reaction of 4-cyclopropyl-1,3-thiazole-2-amine with succinic anhydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The choice of solvents and reagents is carefully considered to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions with halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-thiazole moiety is believed to play a crucial role in binding to the active site of target enzymes, thereby modulating their activity. The succinamic acid group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

(E)-4-((3-(3-(2,5-Dimethoxyphenyl)acryloyl)phenyl)amino)-4-oxobutanoic Acid

3-Benzyl-4-(cyclopropyl-(4-(2,5-dichlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic Acid

- Structure : Incorporates a benzyl group and a 2,5-dichlorophenyl-substituted thiazole.

- Key Differences : The dichlorophenyl group introduces electron-withdrawing effects, which may enhance binding to hydrophobic protein pockets. The benzyl moiety increases molecular weight (453.37 g/mol) and lipophilicity compared to the cyclopropyl analog .

4-(Cyclopropyl(tetrahydro-2H-thiopyran-4-yl)amino)-4-oxobutanoic Acid

- Structure : Replaces the thiazole ring with a tetrahydro-2H-thiopyran (six-membered sulfur-containing ring).

- The compound’s CAS number (2098027-15-5) and commercial availability highlight its relevance in medicinal chemistry workflows .

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic Acid

- Structure : Contains a 4-chlorophenyl group and a methylpiperazinyl substituent.

- Key Differences : The piperazine moiety introduces basicity (pKa ~8.5–9.5), influencing solubility and pharmacokinetics. The chlorophenyl group enhances lipophilicity (ClogP ~2.1) compared to the cyclopropyl-thiazole derivative .

Comparative Data Table

Key Insights

- Electronic Effects : Electron-withdrawing groups (e.g., dichlorophenyl in ) may enhance binding to electrophilic enzyme active sites, whereas electron-donating groups (e.g., dimethoxy in ) could improve solubility .

Biological Activity

4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid, also known as N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid

- Molecular Formula : C10H12N2O3S

- CAS Number : 324579-95-5

Structural Features

| Feature | Description |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to targets |

| Thiazole Moiety | Contributes to biological activity |

| Oxobutanoic Acid Core | Provides a framework for biological interactions |

Synthesis

The synthesis of 4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid typically involves the reaction of cyclopropylthiazole derivatives with oxobutanoic acid precursors. A common method includes:

- Reactants : N-cyclopropyl-4-(2-chlorophenyl)thiazol-2-amine and 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid.

- Reaction Conditions : The reaction is carried out under controlled temperature and solvent conditions, often using organic solvents like ethyl acetate.

- Purification : The product is purified through flash chromatography.

The biological activity of 4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole moiety is believed to enhance binding affinity, while the oxobutanoic acid structure facilitates bioavailability.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases .

- Analgesic Effects : Studies have shown that derivatives of this compound can provide pain relief, suggesting its utility in analgesic formulations.

- Antimicrobial Activity : Some investigations have reported antimicrobial effects, indicating potential applications in combating bacterial infections .

Case Study 1: Anti-inflammatory Activity

A study conducted by Igidov et al. (2022) demonstrated the anti-inflammatory effects of related compounds derived from 4-oxobutanoic acids, suggesting that modifications to the thiazole ring can enhance efficacy against inflammation .

Case Study 2: Analgesic Properties

Research by Shipilovskikh et al. (2021) explored the analgesic properties of substituted 4-oxobutanoic acids, noting that structural variations significantly influence pain relief outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.